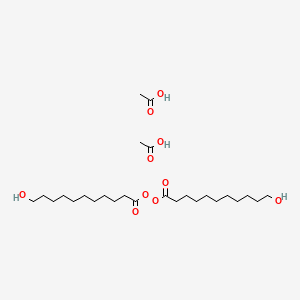
acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate is a complex organic compound that combines the properties of acetic acid with those of a hydroxyundecanoyl and hydroxyundecaneperoxoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate typically involves multiple steps. One common method is the esterification of 11-hydroxyundecanoic acid with acetic acid, followed by the peroxidation of the resulting ester. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate can undergo various chemical reactions, including:
Oxidation: The peroxoate group can be oxidized to form different products.
Reduction: The compound can be reduced to yield simpler alcohols or acids.
Substitution: The hydroxyl groups can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like sulfuric acid. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, depending on its concentration and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and research.
11-hydroxyundecanoic acid: A fatty acid with applications in polymer synthesis.
Uniqueness
What sets acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate apart is its combination of functional groups, which imparts unique chemical and physical properties. This makes it a versatile compound with diverse applications across multiple fields.
Properties
CAS No. |
84055-93-6 |
|---|---|
Molecular Formula |
C26H50O10 |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate |
InChI |
InChI=1S/C22H42O6.2C2H4O2/c23-19-15-11-7-3-1-5-9-13-17-21(25)27-28-22(26)18-14-10-6-2-4-8-12-16-20-24;2*1-2(3)4/h23-24H,1-20H2;2*1H3,(H,3,4) |
InChI Key |
SNEQQMKGVSAHTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(CCCCCO)CCCCC(=O)OOC(=O)CCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















